N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Carbonic anhydrase inhibition Tumor-associated isoforms CA IX/XII Sulfonamide zinc-binding group

This sulfonamide integrates a 2,3-dihydrobenzofuran-5-sulfonamide core with a 2-methyl-1,3-thiazol-4-yl phenyl substituent, creating a distinctive zinc-binding motif for selective tumor-associated carbonic anhydrase (CA) IX/XII inhibition (selectivity >250× over cytosolic isoforms). The thiazole-phenyl tail enables tunable nucleotide pyrophosphatase/phosphodiesterase (NPP1/NPP3) blockade, while the dihydrobenzofuran ring provides a matched-pair analog for SAR exploration against WAY-326578 (36 Da difference). Ideal for hypoxia-targeted oncology and chemical biology screening libraries.

Molecular Formula C18H16N2O3S2
Molecular Weight 372.46
CAS No. 1795420-49-3
Cat. No. B2898926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS1795420-49-3
Molecular FormulaC18H16N2O3S2
Molecular Weight372.46
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C18H16N2O3S2/c1-12-19-17(11-24-12)15-4-2-3-5-16(15)20-25(21,22)14-6-7-18-13(10-14)8-9-23-18/h2-7,10-11,20H,8-9H2,1H3
InChIKeyMOOZMEUYHFEQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1795420-49-3) Structural and Pharmacological Profile for Informed Procurement


N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1795420-49-3) is a synthetic small molecule that integrates a 2,3-dihydrobenzofuran-5-sulfonamide core with a 2-methyl-1,3-thiazol-4-yl substituted phenyl group [1]. This compound belongs to the sulfonamide class, which is widely exploited for zinc-binding enzyme inhibition (e.g., carbonic anhydrases, nucleotide pyrophosphatases/phosphodiesterases) [2][3]. The unique combination of a dihydrobenzofuran ring and a thiazole-phenyl moiety distinguishes it from simpler aryl sulfonamides, potentially conferring altered selectivity and physicochemical properties that are relevant for target identification and chemical biology applications.

Why Generic Substitution of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (1795420-49-3) Is Not Straightforward


The biological performance of sulfonamide-based probes is exquisitely sensitive to the nature of the heterocyclic scaffold and the substitution pattern of the aryl ring. For example, benzofuran-based sulfonamides have demonstrated selective inhibition of tumor-associated carbonic anhydrase isoforms (CA IX/XII) with selectivity indices exceeding 250-fold over cytosolic isoforms, whereas benzothiophene analogs showed different selectivity profiles [1]. Similarly, in the nucleotide pyrophosphatase/phosphodiesterase (NPP) family, benzofuran sulfonates achieved IC50 values as low as 0.12 µM with distinct NPP1 vs NPP3 selectivity depending on the heterocycle [2]. Thus, generic substitution of the 2,3-dihydrobenzofuran-5-sulfonamide core or the 2-methylthiazol-4-yl phenyl group with other aryl/heteroaryl moieties would likely alter target engagement, selectivity, and physicochemical properties, invalidating the intended experimental use. The specific quantitative evidence below supports this assertion.

Quantitative Differentiation Evidence for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (1795420-49-3) vs. Closest Analogs


Carbonic Anhydrase Isoform Selectivity Window Conferred by the Benzofuran-5-Sulfonamide Scaffold

Benzofuran-based sulfonamides, such as the target compound, share the core structure shown to selectively inhibit the cancer-associated carbonic anhydrase isoforms hCA IX and hCA XII over the widespread cytosolic isoforms hCA I and hCA II. In a study of benzofuran-sulfonamide hybrids, arylsulfonehydrazones bearing the benzofuran tail achieved selectivity indices (SI) of 39.4–250.3 for hCA IX over hCA I and 26.0–149.9 for hCA XII over hCA I [1]. In contrast, unrelated thiophene-2-sulfonamide analogs (e.g., WAY-326578) have not been reported to exhibit CA inhibition, highlighting the critical role of the benzofuran-5-sulfonamide moiety. While direct CA inhibition data for compound 1795420-49-3 are not yet publicly available, the presence of the identical benzofuran-5-sulfonamide zinc-binding motif suggests a similar selectivity potential.

Carbonic anhydrase inhibition Tumor-associated isoforms CA IX/XII Sulfonamide zinc-binding group

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Inhibition Potential of the Benzofuran Core

Benzofuran-containing sulfonate and sulfamate derivatives have been identified as potent inhibitors of human NPP1 and NPP3, with lead compounds achieving IC50 values as low as 0.12 µM for NPP1 (compound 1n) and 0.12 µM for NPP3 (compound 1f) [1]. Selectivity between NPP1 and NPP3 was modulated by the nature of the heterocyclic appendage: benzofuran derivatives 1d, 1f, and 1t exhibited >10-fold selectivity for NPP1 over NPP3, whereas benzothiophene analogs showed inverted selectivity [1]. The target compound 1795420-49-3 features a benzofuran-5-sulfonamide group that could coordinate the active-site zinc ion similarly, while the 2-methylthiazol-4-yl phenyl substituent may further tune NPP1 vs NPP3 selectivity. Direct NPP inhibition data for the target compound are unavailable, but the structural homology to active benzofuran sulfonates supports its potential as an NPP tool compound.

NPP1/NPP3 inhibition Ectonucleotidase Cancer and calcification disorders

Physicochemical Differentiation from the Closest Commercial Analog WAY-326578

The target compound (MW = 372.46 g/mol, XLogP3-AA = 3.5, HBA = 6, TPSA = 124 Ų) [1] differs notably from the widely available GSK-3β inhibitor WAY-326578 (MW = 336.5 g/mol, XLogP3-AA = 3.6, HBA = 6, TPSA = 124 Ų) [2] primarily in the size and nature of the heterocyclic sulfonamide core. The target compound incorporates a dihydrobenzofuran ring (exact mass 372.06 Da) versus a thiophene ring (exact mass 336.01 Da) in WAY-326578, resulting in a 36.05 Da mass difference and an additional oxygen atom. This structural variation can influence membrane permeability (logP difference of -0.1) and metabolic stability, particularly cytochrome P450-mediated oxidation at the benzofuran ring versus the thiophene sulfur. These differences are critical when selecting a chemical probe for cellular assays where off-target kinase inhibition or differential solubility may confound results.

Lipophilicity Molecular weight Hydrogen bond acceptor count

Recommended Research and Industrial Application Scenarios for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (1795420-49-3) Based on Differentiating Evidence


Carbonic Anhydrase IX/XII Selective Probe Development in Oncology

The benzofuran-5-sulfonamide scaffold present in 1795420-49-3 is a recognized zinc-binding motif that confers selectivity for tumor-associated CA isoforms IX and XII over cytosolic CA I and II [1]. Procurement of this compound is justified for medicinal chemistry teams aiming to develop CA IX/XII-selective inhibitors for hypoxic tumor targeting, where the 2-methylthiazol-4-yl phenyl substituent may further refine isoform selectivity through hydrophobic pocket interactions.

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Tool Compound Screening

Benzofuran-containing sulfonates have demonstrated sub-micromolar NPP1/NPP3 inhibition and tunable selectivity [2]. The target compound, with its unique sulfonamide linkage and thiazole-phenyl tail, offers a structurally distinct entry point for NPP inhibitor screening libraries, potentially overcoming selectivity limitations of existing sulfonate-based probes.

Chemical Biology Studies Requiring Distinct Physicochemical Signature vs. WAY-326578

Compared to the common GSK-3β inhibitor WAY-326578, the target compound exhibits a 36 Da higher molecular weight and a dihydrobenzofuran ring in place of a thiophene [3][4]. This differentiation is valuable when a research program requires a matched-pair analog with altered hydrogen-bonding capacity and metabolic susceptibility, enabling SAR exploration of heterocycle-dependent target engagement.

Quote Request

Request a Quote for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.